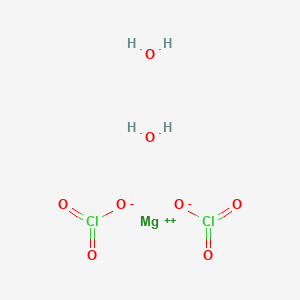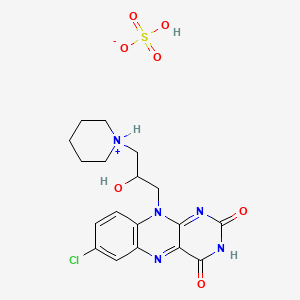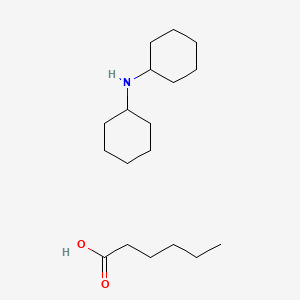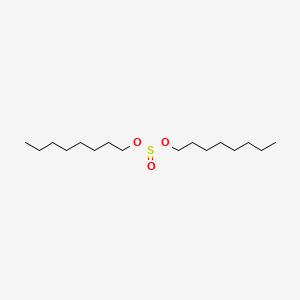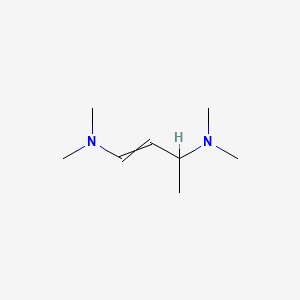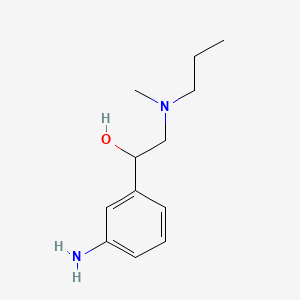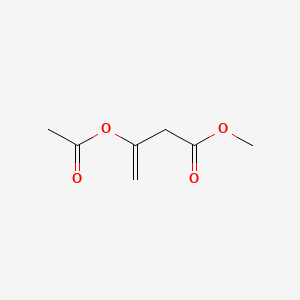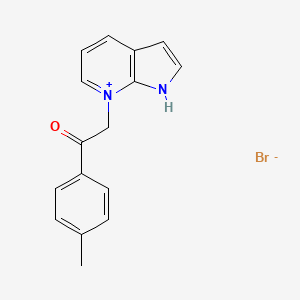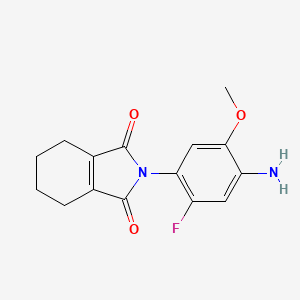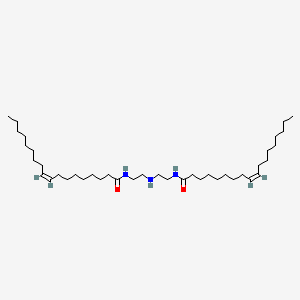
N,N'-(Iminodiethylene)dioleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminodiethylene)dioleamide is an organic compound with the chemical formula C40H77N3O2. It is typically a colorless to pale yellow liquid with a strong amine odor. This compound is known for its high electrophilicity and is used as an intermediate in the synthesis of coenzyme Q10 .
Preparation Methods
N,N’-(Iminodiethylene)dioleamide can be synthesized through the reaction of 2,2’-diethanol-1,3-propanediol with succinic anhydride. The reaction is typically carried out at high temperatures, followed by distillation to obtain the pure product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
N,N’-(Iminodiethylene)dioleamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: N,N’-(Iminodiethylene)dioleamide can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-(Iminodiethylene)dioleamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including coenzyme Q10.
Biology: This compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)dioleamide involves its high electrophilicity, which allows it to interact with various nucleophiles. This interaction can lead to the formation of new chemical bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved in its action are primarily related to its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
N,N’-(Iminodiethylene)dioleamide can be compared with other similar compounds, such as:
N,N’-Bis(2-hydroxyethyl)oleamide: Similar in structure but with hydroxyl groups instead of amine groups.
N,N’-Bis(2-aminoethyl)oleamide: Contains amino groups instead of the iminodiethylene moiety.
N,N’-Bis(2-methoxyethyl)oleamide: Features methoxy groups instead of the iminodiethylene moiety.
The uniqueness of N,N’-(Iminodiethylene)dioleamide lies in its high electrophilicity and its specific applications in the synthesis of coenzyme Q10 and other organic compounds .
Properties
CAS No. |
16445-01-5 |
|---|---|
Molecular Formula |
C40H77N3O2 |
Molecular Weight |
632.1 g/mol |
IUPAC Name |
(Z)-N-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C40H77N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41H,3-16,21-38H2,1-2H3,(H,42,44)(H,43,45)/b19-17-,20-18- |
InChI Key |
GPLIMPUKYAQOSM-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


